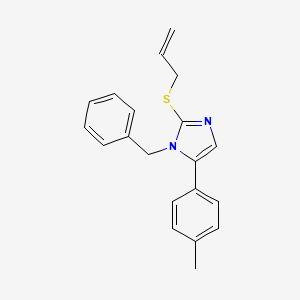

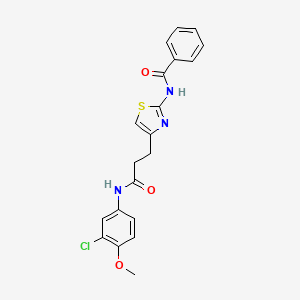

![molecular formula C13H11F3N2O2 B2936164 (E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 82113-91-5](/img/structure/B2936164.png)

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of organic molecule that contains a cyano group (-CN), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). It also has an amide functional group, which is a common feature in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and other polar interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, it could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, while the carbon-carbon double bond could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water, while the trifluoromethyl group could increase its lipophilicity .Wirkmechanismus

Target of Action

The primary targets of this compound are Staphylococcus aureus and Enterococcus faecalis . These bacteria are common pathogens responsible for a variety of infections. The compound has been shown to be effective against both reference strains and resistant clinical isolates of these bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

Mode of Action

It has been suggested that the compound may interact with its targets by attenuating the lipopolysaccharide-induced nf-κb activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In particular, it has been shown to have an impact on the NF-κB pathway . By inhibiting the activation of NF-κB, the compound can potentially disrupt the bacteria’s ability to respond to immune challenges, thereby making them more susceptible to eradication .

Result of Action

The compound has demonstrated significant antimicrobial activity. It has been shown to be effective against both reference strains and resistant clinical isolates of S. aureus and E. faecalis . In particular, it has shown antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Vorteile Und Einschränkungen Für Laborexperimente

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for use in experiments. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential uses. However, this compound also has several limitations. It is a relatively new compound, which means that its long-term safety and efficacy are not yet fully understood. Additionally, it may have different effects in different types of cancer cells, which means that its potential uses may be limited to certain types of cancer.

Zukünftige Richtungen

There are several future directions for research on (E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate its use in treating other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in cancer therapy.

Synthesemethoden

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)benzaldehyde to form ethyl 3-(trifluoromethyl)phenylacrylate. This intermediate is then reacted with malononitrile to form ethyl 2-cyano-3-(trifluoromethyl)phenylacrylonitrile, which is subsequently hydrolyzed to form this compound.

Wissenschaftliche Forschungsanwendungen

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anticancer properties in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models.

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-8-9(7-17)12(19)18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8H,2H2,1H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHUYWPRZOJMP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

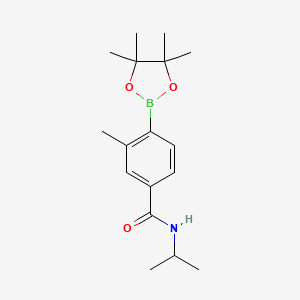

![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)

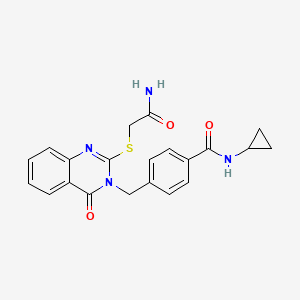

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)

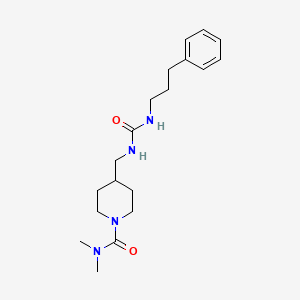

![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)

![N-cyclopentyl-2-[2-(isopropylamino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2936093.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)

![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)

![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)

![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)